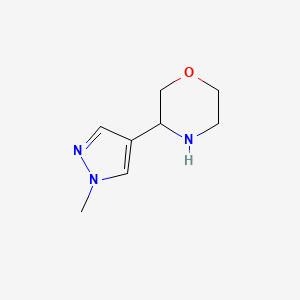

3-(1-Methylpyrazol-4-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-Methylpyrazol-4-yl)morpholine is a chemical compound with the molecular formula C8H13N3O It features a morpholine ring substituted with a 1-methylpyrazol-4-yl group

準備方法

The synthesis of 3-(1-Methylpyrazol-4-yl)morpholine typically involves the reaction of 1-methylpyrazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

化学反応の分析

3-(1-Methylpyrazol-4-yl)morpholine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

科学的研究の応用

Medicinal Chemistry

Overview:

3-(1-Methylpyrazol-4-yl)morpholine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural similarity to biologically active molecules enables its use in targeting neurological and inflammatory pathways.

Key Applications:

- Antimicrobial Agents: Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and Leishmania species. The compound's potential as an antileishmanial and antimalarial agent has been highlighted, suggesting a mechanism that disrupts the growth of these pathogens through enzyme inhibition and receptor binding .

- Neurological Disorders: The compound is being explored for its effects on neurological pathways, potentially leading to new treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies have shown that similar compounds can modulate neurotransmitter systems, which may be beneficial in therapeutic contexts .

Biological Studies

Enzyme Inhibition and Receptor Binding:

The compound's structural features allow it to interact with various biological targets. It is employed in studies focused on enzyme inhibition, particularly in the context of drug discovery for diseases caused by resistant strains of bacteria and parasites.

Case Study:

A study investigating the inhibition of Mycobacterium tuberculosis utilized a library of compounds, including derivatives of this compound. The results indicated that certain derivatives exhibited promising IC50 values, demonstrating their potential as effective anti-tuberculosis agents .

Material Science

Advanced Materials Development:

this compound is also utilized in material science for the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhancing the performance characteristics of these materials.

Applications in Coatings:

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for various industrial applications .

Data Tables

作用機序

The mechanism of action of 3-(1-Methylpyrazol-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

類似化合物との比較

3-(1-Methylpyrazol-4-yl)morpholine can be compared with other similar compounds, such as:

2-(1-Methylpyrazol-4-yl)morpholine: This compound has a similar structure but differs in the position of the pyrazole ring substitution, which can lead to different chemical and biological properties.

4-(1-Methylpyrazol-4-yl)morpholine: Another isomer with the pyrazole ring substituted at a different position, affecting its reactivity and applications.

1-(1-Methylpyrazol-4-yl)piperidine: A related compound where the morpholine ring is replaced with a piperidine ring, altering its pharmacological profile.

生物活性

3-(1-Methylpyrazol-4-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and modulation of various biological pathways. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound contains a morpholine ring linked to a 1-methylpyrazole moiety. The unique combination of these structures contributes to its solubility and interaction with biological targets. The morpholine ring enhances the compound's ability to penetrate biological membranes, which is crucial for its pharmacological effects.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are critical regulators of the cell cycle. This inhibition leads to reduced proliferation of cancer cells, particularly in breast, prostate, and lung cancer models.

- Receptor Interaction : The pyrazole and morpholine rings may interact with various receptors and enzymes, modulating pathways involved in signal transduction and metabolic regulation.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

| Activity | Description |

|---|---|

| Anticancer Properties | Inhibits CDK4/CDK6, leading to decreased proliferation in cancer cell lines. |

| Inflammation Modulation | Potentially affects inflammatory pathways through enzyme inhibition. |

| Cytotoxic Effects | Demonstrated cytotoxicity against various cancer cell lines. |

Inhibition of CDK4/CDK6

One notable study demonstrated that this compound significantly inhibits CDK4 and CDK6 activity. This inhibition was associated with reduced cell cycle progression in vitro, indicating potential as an anticancer therapeutic. The IC50 values for these activities were reported at low micromolar concentrations, showcasing the compound's potency.

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. Animal models treated with this compound showed significant tumor reduction compared to controls. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .

Safety and Toxicity

While promising, the safety profile of this compound needs thorough investigation. Preliminary toxicity studies indicate a favorable safety margin; however, detailed toxicological assessments are necessary to ensure its viability as a therapeutic agent.

特性

IUPAC Name |

3-(1-methylpyrazol-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPXISVPGQJGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2COCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。